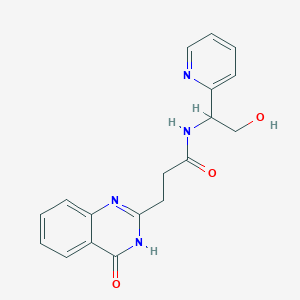![molecular formula C10H14N4O2S B7432113 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)
1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea is a chemical compound that has been synthesized and studied for its potential applications in various fields of scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In
科学的研究の応用
1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has been investigated include:
1. Cancer Research: This compound has been shown to have potential anti-cancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
2. Neurological Disorders: this compound has been studied for its potential neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: This compound has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
作用機序
The exact mechanism of action of 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea is not fully understood. However, studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and histone deacetylase. It can also modulate the activity of proteins involved in oxidative stress and inflammation, such as NF-kB and Nrf2.
Biochemical and Physiological Effects
Studies have demonstrated that this compound can have various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective effects: this compound can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases.
3. Anti-inflammatory effects: This compound can reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea in lab experiments include:
1. Unique chemical structure: The unique chemical structure of this compound makes it a valuable tool for investigating various biological pathways.
2. Versatility: This compound has been shown to have potential applications in various fields of scientific research.
The limitations of using this compound in lab experiments include:
1. Limited research: The research on this compound is still in its early stages, and more studies are needed to fully understand its potential applications.
2. Cost: The synthesis of this compound can be expensive, which may limit its use in certain lab experiments.
将来の方向性
There are several future directions for research on 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea. Some of these directions include:
1. Investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases.
2. Studying its mechanism of action in more detail to better understand its biological effects.
3. Developing more efficient and cost-effective synthesis methods for this compound.
4. Investigating its potential as a tool for studying various biological pathways and processes.
Conclusion
This compound is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure and potential biological effects make it a valuable tool for investigating various biological pathways and processes. Further research is needed to fully understand its potential applications and mechanisms of action.
合成法
The synthesis of 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea involves the reaction of 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid with 2-aminothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N-methylmorpholine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and urea to obtain the final product.
特性
IUPAC Name |
1-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-6-5-8(14-16-6)13-10(15)12-7(2)9-11-3-4-17-9/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIFSSHXRMOQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)NC(=O)NC(C)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-2-[[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-[(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]amino]acetamide](/img/structure/B7432034.png)
![N-[1-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]cyclobutyl]-4-chloro-3-fluorobenzamide](/img/structure/B7432047.png)
![2-[2-[cyclopentyl(methyl)amino]ethyl-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonyl)amino]-N-methylacetamide](/img/structure/B7432059.png)
![2-[1,3-benzodioxol-4-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432064.png)
![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[2-[cyclopropyl(propan-2-yl)amino]ethyl-(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B7432069.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl-[2-[3-methoxypropyl(methyl)amino]ethyl]amino]-N-methylacetamide](/img/structure/B7432072.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432074.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[2-(3,3-dimethylpiperidin-1-yl)ethyl]amino]-N-methylacetamide](/img/structure/B7432077.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![N-(2-bromoprop-2-enyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432098.png)

![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
